Ethoxy(propan-2-olato)magnesium

Description

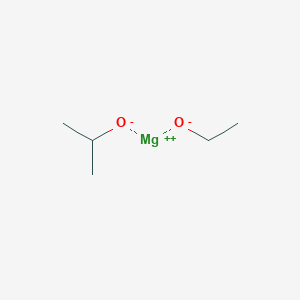

Ethoxy(propan-2-olato)magnesium is a magnesium alkoxide complex featuring mixed ligands: an ethoxy group (-OCH₂CH₃) and a propan-2-olato group (-OC₃H₇). Such compounds are typically utilized in organic synthesis and catalysis due to their Lewis acidity and ability to coordinate with substrates. Magnesium alkoxides are known for their stability in anhydrous conditions and reactivity in facilitating nucleophilic substitutions or transesterifications.

Properties

CAS No. |

93805-55-1 |

|---|---|

Molecular Formula |

C5H12MgO2 |

Molecular Weight |

128.45 g/mol |

IUPAC Name |

magnesium;ethanolate;propan-2-olate |

InChI |

InChI=1S/C3H7O.C2H5O.Mg/c1-3(2)4;1-2-3;/h3H,1-2H3;2H2,1H3;/q2*-1;+2 |

InChI Key |

GZYFWIMHXDLFDM-UHFFFAOYSA-N |

Canonical SMILES |

CC[O-].CC(C)[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethoxy(propan-2-olato)magnesium can be synthesized through the reaction of magnesium with a mixture of ethanol and isopropanol. The reaction typically occurs under an inert atmosphere to prevent oxidation. The general reaction is as follows:

[ \text{Mg} + \text{C₂H₅OH} + \text{C₃H₇OH} \rightarrow \text{C₅H₁₂MgO₂} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the use of high-purity magnesium powder and controlled reaction conditions to ensure the purity and yield of the product. The process may include steps such as distillation and purification to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

Ethoxy(propan-2-olato)magnesium undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form magnesium oxide and other by-products.

Reduction: Can act as a reducing agent in certain reactions.

Substitution: Participates in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Oxygen, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride.

Solvents: Tetrahydrofuran (THF), diethyl ether.

Major Products Formed

Oxidation: Magnesium oxide (MgO).

Reduction: Various reduced organic compounds.

Substitution: Substituted organic compounds.

Scientific Research Applications

Ethoxy(propan-2-olato)magnesium has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: Investigated for its potential use in biochemical assays and as a catalyst in enzymatic reactions.

Medicine: Explored for its potential in drug synthesis and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of advanced materials and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of ethoxy(propan-2-olato)magnesium involves its ability to donate electrons and form bonds with electron-deficient species. This reactivity is primarily due to the presence of the ethoxy and propan-2-olato groups, which enhance its nucleophilicity. The compound can participate in various catalytic cycles, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Table 1: Comparative Properties of Ethoxy(propan-2-olato)magnesium and Related Compounds

Reactivity and Catalytic Behavior

This compound vs. Magnesium Diethoxide :

The mixed-ligand structure of this compound likely enhances its solubility in organic solvents compared to magnesium diethoxide, which has a rigid, symmetrical structure with two ethoxy groups. This asymmetry may also broaden its catalytic versatility, enabling selective interactions with substrates .Comparison with Aluminium Analogues :

Aluminium complexes like (Butan-2-olato)bis(propan-2-olato)aluminium exhibit stronger Lewis acidity due to aluminium’s higher electronegativity, making them more effective in polar reactions. However, magnesium-based compounds are less toxic and more environmentally benign, favoring their use in green chemistry .- In contrast, hydroxyl groups in magnesium hydroxide limit its reactivity to acid-base interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.